stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH
CAS No.: 188425-80-1
Cat. No.: VC21542944
Molecular Formula: C129H217N29O39
Molecular Weight: 2798.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188425-80-1 |
---|---|
Molecular Formula | C129H217N29O39 |
Molecular Weight | 2798.3 g/mol |
IUPAC Name | (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1 |
Standard InChI Key | AHVAWKAVLPRRQS-MUBBMYIHSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Chemical Structure and Identification
Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH represents a complex biomolecule belonging to the class of peptide amphiphiles. The compound features a stearoyl moiety (an 18-carbon saturated fatty acid chain) covalently bound to the N-terminal aspartic acid of the peptide sequence. This connection creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions that significantly influence its physicochemical properties and biological behavior.
Identification Parameters
The key identification parameters for this compound are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 188425-80-1 |
Molecular Formula | C₁₂₉H₂₁₇N₂₉O₃₉ |
Molecular Weight | 2798.3 g/mol |
IUPAC Name | (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
Standard InChIKey | AHVAWKAVLPRRQS-MUBBMYIHSA-N |
Structural Composition and Characteristics
Component Analysis
Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH can be conceptualized as having distinct functional domains:
-
Hydrophobic Domain: The stearoyl chain (C₁₈H₃₅CO-) serves as the hydrophobic tail, providing significant lipophilicity and enabling membrane interaction.
-
Peptide Backbone: The 25-amino acid sequence creates the structural framework through peptide bonds.
-
Charged Residues: Aspartic acid (Asp), glutamic acid (Glu), arginine (Arg), and lysine (Lys) contribute charged groups that enhance water solubility and potential for ionic interactions.
-
Hydrogen Bonding Network: Multiple amino acids capable of hydrogen bonding facilitate self-assembly through inter- and intramolecular interactions.
-
Terminal Functional Group: The C-terminal tyrosine (Tyr) with its free carboxyl group and phenolic side chain provides additional reactive sites.
Amphiphilic Properties
The molecule exhibits classic amphiphilic characteristics due to its distinct hydrophobic and hydrophilic regions. This amphiphilicity is fundamental to its behavior in aqueous environments, where it can self-assemble into supramolecular structures such as micelles, bilayers, or nanofibers depending on concentration and environmental conditions .
Stearoylation Modification
Biochemical Significance
Stearoylation represents a post-translational modification where a stearoyl group (an 18-carbon saturated fatty acid) is covalently attached to a peptide or protein. This modification significantly alters the physical properties of the parent peptide, particularly enhancing hydrophobicity and promoting membrane association.
Modification Effects
The attachment of the stearoyl group to the N-terminal aspartic acid creates several important effects:
-
Enhanced Membrane Affinity: The long hydrocarbon chain increases lipophilicity, promoting interaction with biological membranes.
-
Altered Solubility Profile: The compound exhibits reduced water solubility compared to the unmodified peptide sequence.
-
Self-Assembly Promotion: The hydrophobic tail drives self-assembly in aqueous environments through hydrophobic interactions.
-
Extended Half-life: Lipidation often enhances proteolytic stability, potentially extending the biological half-life of the peptide.
-
Modified Bioavailability: The stearoyl group can affect absorption, distribution, and cellular uptake of the peptide component .
Self-Assembly Behavior
Driving Forces
The self-assembly of stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH is governed by multiple non-covalent interactions:
-
Hydrophobic Effects: The stearoyl chains aggregate to minimize unfavorable interactions with water.
-
Hydrogen Bonding: The peptide backbone and side chains form an extensive network of hydrogen bonds that stabilize secondary structures.
-
Electrostatic Interactions: Charged amino acid residues (Asp, Glu, Arg, Lys) create ionic attractions and repulsions that influence assembly.
-
π-π Stacking: The aromatic side chain of tyrosine may participate in stabilizing interactions .
Assembly Type | Formation Conditions | Characteristics |
---|---|---|
Micelles | Above critical micelle concentration (CMC) in aqueous solution | Spherical aggregates with hydrophobic cores |
Nanofibers | Specific pH, ionic strength, with beta-sheet formation | Elongated cylindrical structures stabilized by hydrogen bonding |
Bilayers | Intermediate concentrations, balanced hydrophilic/hydrophobic ratio | Sheet-like structures similar to cell membranes |
Vesicles | Appropriate hydrophilic-to-hydrophobic balance | Spherical structures with aqueous interior compartments |
The specific assembly type would depend significantly on environmental conditions including pH, temperature, ionic strength, and concentration .
Applications and Research Directions
Research Challenges
Several challenges exist in the research and development of applications for this specific lipopeptide:
-
Complex Synthesis: The 25-amino acid sequence with specific stereochemistry presents synthetic challenges.
-
Structural Characterization: Detailed analysis of self-assembled structures requires sophisticated analytical techniques.
-
Biological Activity Verification: Comprehensive studies are needed to elucidate specific biological functions.
-
Stability Considerations: Environmental sensitivity may limit practical applications.
Comparative Analysis with Similar Compounds
To better understand the potential properties of stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH, it is valuable to compare it with other well-studied lipopeptides:
Lipopeptide | Structural Features | Self-Assembly Behavior | Notable Properties |
---|---|---|---|
Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH | 25-amino acid sequence with C18 fatty acid | Likely forms nanofibers or micelles | Amphiphilic with multiple charged residues |
C16-KTTKS | Short peptide with C16 fatty acid | Forms highly ordered β-sheet fibers | Used in cosmetic applications |
C16-Ala-Ala-Val | Tripeptide with C16 fatty acid | Forms rod-like micelles | Demonstrates how minor sequence changes affect assembly |
C16-Ala-Pro-Val | Tripeptide with C16 fatty acid | Forms small micelles with random coil structure | Shows impact of proline on disrupting β-sheet formation |
This comparison highlights how minor variations in peptide sequence can dramatically alter self-assembly behavior and resulting properties .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume